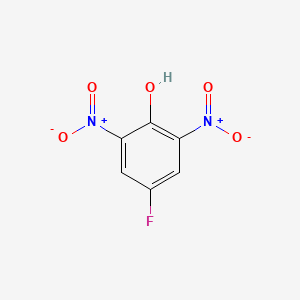

2,6-Dinitro-4-fluorophenol

Description

The exact mass of the compound 4-Fluoro-2,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWEUXXLVBZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189920 | |

| Record name | Phenol, 4-fluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-32-9 | |

| Record name | Phenol, 4-fluoro-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 364-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-fluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dinitro-4-fluorophenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,6-Dinitro-4-fluorophenol (CAS No: 364-32-9). This versatile compound is a valuable building block in medicinal chemistry and agrochemical research, primarily owing to its activated aromatic system, which is amenable to nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound featuring a phenolic hydroxyl group, two strongly electron-withdrawing nitro groups, and a fluorine atom.[1] This unique arrangement of substituents imparts a distinct set of chemical properties that make it a strategic intermediate in organic synthesis. The presence of the nitro groups at the ortho positions to the hydroxyl group significantly increases the acidity of the phenol. Furthermore, the fluorine atom, positioned para to the hydroxyl group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the facile introduction of a wide range of nucleophiles, making this compound a valuable scaffold for the synthesis of diverse molecular architectures. Its applications are primarily found in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of bioactive molecules.[2]

Physicochemical Properties

This compound typically appears as a yellow crystalline solid.[2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃FN₂O₅ | [2][3] |

| Molecular Weight | 202.10 g/mol | [3][4] |

| Melting Point | 48.0-54.0 °C | [1] |

| Appearance | Yellow crystalline solid | [2] |

| pKa | 2.96 ± 0.10 (Predicted) | [1] |

| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two aromatic protons are chemically equivalent and would appear as a single signal. The phenolic proton will also be present, though its chemical shift can be variable and it may be broadened due to exchange.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms attached to the nitro groups and the fluorine atom will be significantly deshielded and appear at higher chemical shifts.[5] Simultaneous decoupling of both ¹H and ¹⁹F can simplify the spectrum and aid in peak assignment.[6]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a clear indication of the presence of the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[1]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening attributed to hydrogen bonding.[1]

-

N-O Stretch (Nitro Groups): Two strong absorption bands are anticipated for the nitro groups: an asymmetric stretch around 1520-1570 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[1]

-

C-F Stretch: A sharp absorption band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[1]

-

Molecular Ion Peak: Under electron ionization (EI), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 202.[1]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of NO₂, NO, and CO, which are characteristic of nitroaromatic compounds.

Synthesis of this compound: A Plausible Experimental Protocol

While multiple synthetic routes can be envisioned, a common approach involves the nitration of a suitable precursor. The following protocol is a plausible method based on established chemical principles for the synthesis of related compounds.

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: Dissolve 4-fluorophenol in a suitable solvent, such as glacial acetic acid, in a separate reaction vessel. Slowly add the pre-cooled nitrating mixture to the 4-fluorophenol solution, ensuring the temperature does not exceed 20 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic attack, and the fluorine atom serves as an excellent leaving group.[8]

Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol: SNAr Reaction with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the primary amine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

The ability to readily introduce diverse functionalities onto the 2,6-dinitrophenol scaffold makes this compound a valuable building block in the synthesis of new chemical entities with potential biological activity.

-

Pharmaceuticals: The resulting substituted dinitrophenols can serve as precursors for a variety of pharmacologically active compounds. The nitro groups can be reduced to amines, which can then be further functionalized to generate a library of compounds for screening.

-

Agrochemicals: This compound is also utilized in the synthesis of herbicides and fungicides.[2] The specific substitution pattern can be tailored to optimize the biological activity and selectivity of the final agrochemical product.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from heat and direct sunlight.[2]

Conclusion

This compound is a synthetically versatile and highly valuable chemical intermediate. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the construction of complex molecules. This guide has provided a comprehensive overview of its chemical properties, spectroscopic characteristics, a plausible synthetic route, and its applications, offering a solid foundation for its use in research and development.

References

-

PubChem. 4-Fluoro-2,6-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(74), 10973-10976. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

PubChemLite. This compound (C6H3FN2O5). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from [Link]

-

PubChem. 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Boersma, F. G., Dinarieva, T. Y., & Vervoort, J. (2001). 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. Applied and environmental microbiology, 67(3), 1258–1265. [Link]

-

Malykh, T. A., Kovyazin, P. V., Osipov, S. N., & Vorobyeva, D. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

-

NIST. Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

-

ResearchGate. (n.d.). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Retrieved from [Link]

-

Wizzbang Chemistry. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline [Video]. YouTube. [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

JEOL. (n.d.). Determine number of protons attached to each carbon in fluorine-containing compounds by 13C NMR spectroscopy!. Retrieved from [Link]

-

NIST. Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pervushin, K. (2012). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Progress in nuclear magnetic resonance spectroscopy, 63, 23–37. [Link]

-

Lopes, S., Sidir, I., Nikitin, T., Sidir, Y. G., & Fausto, R. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules (Basel, Switzerland), 27(23), 8234. [Link]

-

H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Retrieved from [Link]

-

Aboutaleb, M. H. (2014, August 23). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

Sources

- 1. Buy this compound | 364-32-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2,6-dinitrophenol, 98% | Fisher Scientific [fishersci.ca]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2,6-Dinitro-4-fluorophenol (CAS 364-32-9)

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. We will move beyond a simple recitation of facts to explore the causal relationships between its structure, reactivity, and potential applications, offering field-proven insights for the laboratory professional.

Core Molecular Profile and Physicochemical Attributes

This compound, with the empirical formula C₆H₃FN₂O₅, is a yellow crystalline solid at ambient temperatures[1][2]. Its structure is characterized by a phenol ring substituted with two electron-withdrawing nitro groups ortho to the hydroxyl group and a fluorine atom at the para position[2]. This specific substitution pattern is not merely incidental; it is the primary determinant of the molecule's distinct chemical personality.

The powerful inductive and resonance electron-withdrawing effects of the dual nitro groups, combined with the electronegativity of the fluorine atom, render the aromatic ring highly electron-deficient. This has two profound consequences: a significant increase in the acidity of the phenolic proton and an activation of the ring towards nucleophilic aromatic substitution[2].

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 364-32-9 | [1][3][4][5][6][7] |

| Molecular Formula | C₆H₃FN₂O₅ | [1][5][8] |

| Molecular Weight | 202.10 g/mol | [2][8] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 54-56 °C | [3][4][] |

| Boiling Point (Predicted) | 255.6 ± 35.0 °C | [3] |

| Density (Predicted) | 1.745 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 2.96 ± 0.10 | [1][2][3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [1] |

The predicted pKa of ~2.96 is particularly noteworthy. Compared to phenol (pKa ≈ 10), this compound is a moderately strong organic acid. This is a direct result of the stabilization of the corresponding phenoxide anion, where the negative charge is delocalized across the aromatic system and the oxygen atoms of the nitro groups[2]. This acidity is a critical factor in its handling, reactivity, and biological interactions.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and common laboratory-scale synthesis of this compound involves the electrophilic nitration of 4-fluorophenol[2]. The choice of nitrating agent and reaction conditions is critical to achieving the desired 2,6-disubstitution pattern while minimizing side products.

Causality in Synthesis Design

-

The Substrate: 4-fluorophenol is the logical starting material. The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by fluorine, electrophilic attack is strongly directed to the two ortho positions (C2 and C6).

-

The Reagent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the products.

-

Condition Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., via an ice bath) is crucial to control the reaction rate, prevent thermal runaway, and minimize the formation of undesired byproducts from over-nitration or oxidation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Fluorophenol

This protocol is a representative procedure and must be performed with all appropriate safety precautions in a certified fume hood.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-fluorophenol (1.0 eq). Cool the flask in an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the flask while stirring, ensuring the internal temperature does not exceed 10 °C.

-

Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (1.5 eq) in a separate beaker cooled in an ice bath. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as yellow crystals.

-

Validation: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the phenolic hydroxyl group, the nitro groups, and the activated aromatic ring.

-

Phenolic -OH Group: The acidic proton can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce a variety of side chains.

-

Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental, converting the molecule into a diamino-fluorophenol derivative, a versatile building block for heterocyclic synthesis.

-

Aromatic Ring: The strong electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNA) . Halogens or other leaving groups at positions 3 or 5 (if present) would be readily displaced by nucleophiles. The fluorine at C4 is less reactive in this context compared to the positions activated by the nitro groups.

Caption: Key reactive sites and transformation pathways.

This trifecta of reactivity makes the compound a valuable starting point for constructing complex molecules, as it serves as an important raw material in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and research chemicals[1][2][7].

Biological Activity: A Mitochondrial Uncoupler

Like other dinitrophenols, this compound is expected to act as an uncoupler of mitochondrial oxidative phosphorylation[2][10]. This is a critical concept for any professional working with this class of compounds.

Mechanism of Action: In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP, the cell's primary energy currency.

This compound, with its acidic proton and lipophilic character, can disrupt this process. It acts as a protonophore, picking up protons in the acidic intermembrane space and, due to its ability to diffuse across the lipid bilayer, releasing them into the more alkaline mitochondrial matrix, bypassing ATP synthase entirely[10]. This dissipates the proton gradient. The cell attempts to compensate by increasing its metabolic rate and oxygen consumption to re-establish the gradient, but the energy is lost as heat instead of being converted to ATP[2][11]. This mechanism was historically explored for weight-loss agents but was abandoned due to severe and often fatal toxicity[2][11].

Caption: Dinitrophenols (DNP) shuttle protons across the membrane, bypassing ATP synthase.

Spectroscopic Profile

Characterization is key to verifying the successful synthesis and purity of this compound. The following are expected spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | A downfield doublet or multiplet between 7.5-8.5 ppm. | The two equivalent aromatic protons are heavily deshielded by the adjacent nitro groups and the fluorine atom[2]. |

| Phenolic Proton | A broad singlet, chemical shift variable depending on solvent and concentration. | Typical for acidic hydroxyl protons. | |

| ¹³C NMR | Aromatic Carbons | 6 distinct signals. Carbons attached to nitro groups and fluorine will be significantly downfield and show C-F coupling. | The molecule has a plane of symmetry. |

| IR Spectroscopy | O-H Stretch | A broad band around 3200-3500 cm⁻¹. | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| N-O Stretch | Two strong, sharp bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). | Classic absorption bands for aromatic nitro groups. | |

| C-F Stretch | A strong band in the 1100-1250 cm⁻¹ region. | Characteristic of an aryl-fluorine bond. | |

| UV-Vis | Absorption Maxima | Bands around 250-280 nm and 320-350 nm. | Arises from π → π* transitions within the extended conjugated system of the nitro-substituted phenol[2]. |

Safety, Handling, and Storage

This compound and related compounds must be handled with extreme care. They are classified as hazardous and toxic.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [8] |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

Mandatory Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible[12].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Avoid all skin contact[12].

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[12].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sources of ignition, and direct sunlight[1][12]. Keep away from strong oxidizing agents[12].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12]. Avoid release to the environment.

References

-

This compound 364-32-9 wiki. (n.d.). LookChem. [Link]

-

364-32-9 | this compound. (n.d.). 1PlusChem. [Link]

-

This compound cas no.364-32-9. (n.d.). Shandong Mopai Biotechnology Co., LTD. [Link]

-

4-Fluoro-2,6-dinitrophenol. (n.d.). PubChem. [Link]

-

This compound (C6H3FN2O5). (n.d.). PubChemLite. [Link]

-

2,6-Dinitrophenol. (n.d.). PubChem. [Link]

-

Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. (2024, August 7). ResearchGate. [Link]

-

ICSC 0464 - 2,4-DINITROPHENOL. (n.d.). International Labour Organization. [Link]

-

2,4-Dinitrophenol. (n.d.). PubChem. [Link]

-

The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-2,6-dinitrophenol. (2024, August 21). ResearchGate. [Link]

-

2,4-Dinitrophenol. (n.d.). Wikipedia. [Link]

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org. [Link]

-

Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. (2024, August 10). ResearchGate. [Link]

- US5053557A - Process for preparing 2-chloro-4-fluorophenol. (n.d.).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 364-32-9 [smolecule.com]

- 3. This compound CAS#: 364-32-9 [amp.chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 1pchem.com [1pchem.com]

- 6. 364-32-9 | MFCD00179333 | this compound [aaronchem.com]

- 7. This compound, CasNo.364-32-9 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 8. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Acidity and pKa of 2,6-Dinitro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and dissociation constant (pKa) of 2,6-Dinitro-4-fluorophenol (C₆H₃FN₂O₅), a substituted phenol of significant interest in chemical synthesis and biological research. We delve into the fundamental molecular features that govern its pronounced acidic character, dissecting the potent electronic effects of its nitro and fluoro substituents. The guide presents the computationally predicted pKa value, contextualizing it against related phenolic compounds. Furthermore, we provide authoritative, field-proven methodologies for both the computational prediction and experimental determination of its pKa, complete with detailed protocols and illustrative workflows. This document serves as a critical resource for professionals requiring a deep, mechanistic understanding of this compound for applications ranging from pharmaceutical intermediate synthesis to studies of cellular metabolism.

Introduction: Significance and Physicochemical Context

This compound is a synthetic organic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups and a fluorine atom.[1] Its molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and a tool in scientific research.[2] Notably, its dinitrophenol scaffold is associated with the ability to uncouple mitochondrial oxidative phosphorylation, a property that has been explored in metabolic and cellular toxicity studies.[1]

A thorough understanding of the compound's acid-base properties, quantified by its pKa value, is paramount. The pKa dictates the molecule's ionization state at a given pH, which in turn governs critical physicochemical and pharmacokinetic properties, including aqueous solubility, lipophilicity, membrane permeability, and binding interactions with biological targets.[3] This guide provides the theoretical foundation and practical methodologies essential for leveraging the unique acidity of this compound.

Molecular Properties and Structure

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₃FN₂O₅ | [1][2] |

| Molecular Weight | 202.10 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 48.0 - 56.0 °C | [1][4] |

| Predicted pKa | 2.96 ± 0.10 | [1][2][4] |

| Polar Surface Area | 111.87 Ų | [1] |

The Theoretical Basis of Acidity

The acidity of this compound is dramatically enhanced compared to that of a simple phenol (pKa ≈ 10).[1] This pronounced acidity is a direct consequence of the powerful electron-withdrawing nature of its substituents, which act in concert to stabilize the conjugate base (the phenoxide anion) formed upon deprotonation.

Electronic Effects of Substituents

The stability of the phenoxide anion is the primary determinant of phenolic acidity. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the anion, thereby making the corresponding proton dissociation more thermodynamically favorable.

-

Nitro Groups (-NO₂): The two nitro groups, positioned ortho to the hydroxyl group, exert a strong acidifying effect through two mechanisms.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the benzene ring through the sigma bonds, polarizing the O-H bond and facilitating proton release.

-

Resonance Effect (-M): More significantly, the nitro groups at the ortho (and para) positions can directly participate in resonance, delocalizing the negative charge of the phenoxide oxygen onto themselves.[5][6] This delocalization is the dominant factor contributing to the anion's stability.

-

-

Fluorine Atom (-F): The fluorine atom at the para position also contributes to the molecule's acidity.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, further stabilizing the phenoxide anion.[1]

-

The combination of two resonance-stabilizing nitro groups and a potent inductively withdrawing fluorine atom results in a highly stable conjugate base and, consequently, a very low pKa.

Dissociation and Resonance Stabilization

The dissociation of this compound in an aqueous medium is an equilibrium process. The stability of the resulting phenoxide anion is significantly enhanced by the delocalization of the negative charge across the aromatic system and into the ortho-nitro groups, as depicted in the resonance structures below.

Figure 1: Dissociation and key resonance contributors of the 2,6-Dinitro-4-fluorophenoxide anion.

Quantitative Acidity: The pKa Value

The acidity of this compound is classified as that of a moderately strong organic acid, a direct result of the structural features discussed above.[1]

| Compound | pKa Value | Comments |

| Phenol | ~10.0 | Reference compound.[1] |

| 2,6-Dinitrophenol | 3.97 | Illustrates the effect of two ortho-nitro groups.[7] |

| This compound | 2.96 ± 0.10 (Predicted) | Fluorine adds a significant inductive effect.[1][2][4] |

This low pKa value indicates that the compound will be predominantly in its ionized, phenoxide form in any aqueous solution above a pH of approximately 4.[1] This has profound implications for its behavior in biological systems, which typically have a pH around 7.4.

Methodologies for pKa Determination

Accurate pKa values can be obtained through both computational prediction and direct experimental measurement. Both approaches are essential tools in modern chemical and pharmaceutical research.

Section A: Computational pKa Prediction

In silico methods provide a rapid and cost-effective means to estimate pKa values, which is particularly useful for screening large libraries of compounds or when a physical sample is unavailable.[3]

Causality Behind the Method: First-principles quantum mechanical (QM) methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.[8][9] The pKa is then derived directly from this free energy value. These calculations are computationally intensive but can yield highly accurate results, often within 0.3-0.5 pKa units of experimental values, especially when appropriate theoretical models and solvation corrections are applied.[8][10]

Figure 3: Experimental workflow for the spectrophotometric determination of pKa.

Conclusion

This compound is a strong organic acid with a predicted pKa of 2.96. [1][2][4]This acidity is a direct and predictable consequence of the potent inductive and resonance-based electron-withdrawing effects of its two ortho-nitro groups and one para-fluoro substituent, which act to stabilize the conjugate phenoxide anion. A comprehensive understanding of this fundamental property, verified through the computational and experimental methodologies outlined in this guide, is critical for the effective application of this molecule in drug development, chemical synthesis, and scientific research.

References

-

Quora. (2015, September 16). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. [Link]

-

Mol-Instincts. This compound 364-32-9 wiki. [Link]

-

Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols. [Link]

-

Vedantu. The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. [Link]

-

Testbook. (2025, July 30). Statement I: The acidic strength of monosubstituted nitrophenol is higher than phenol because of electron withdrawing nitro group. Statement II. [Link]

-

YouTube. (2023, May 23). XII-11#18, Acidity of Substituted Phenols. [Link]

-

Nguyen, T. M., et al. (2022). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. The University of Danang - Journal of Science and Technology, 20(6.1). [Link]

-

Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov., 53, 214-218. [Link]

-

Lupi, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8718. [Link]

-

Takano, Y., & Shigeta, Y. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7549. [Link]

-

Santos, J. I., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1548-1551. [Link]

-

Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. [Link]

-

PubChem. 2,6-Dinitrophenol. [Link]

Sources

- 1. Buy this compound | 364-32-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 364-32-9 [amp.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 10. reddit.com [reddit.com]

Spectroscopic Characterization of 2,6-Dinitro-4-fluorophenol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 2,6-Dinitro-4-fluorophenol (CAS No: 364-32-9), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound, with the molecular formula C₆H₃FN₂O₅, is a highly functionalized aromatic compound.[1] Its structure, featuring a phenol ring substituted with two electron-withdrawing nitro groups and a fluorine atom, imparts unique chemical and physical properties. Accurate characterization of its molecular structure is paramount for its application in pharmaceutical and agrochemical research and development.[2] Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity, purity, and detailed structural features of this molecule.

Molecular Structure and Spectroscopic Overview

The planar aromatic ring of this compound serves as the backbone for a hydroxyl group (-OH) at position 1, two nitro groups (-NO₂) at positions 2 and 6, and a fluorine atom (-F) at position 4. This specific arrangement of substituents dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "O1"; "O1" -- "H1"; "C2" -- "N2"; "N2" -- "O2a" [style=dashed]; "N2" -- "O2b"; "C3" -- "H3"; "C4" -- "F4"; "C5" -- "H5"; "C6" -- "N6"; "N6" -- "O6a" [style=dashed]; "N6" -- "O6b";

label="Molecular Structure of this compound"; labelloc="b"; }

Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The key signals would correspond to the aromatic protons and the hydroxyl proton.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 8.0 - 8.5 | Doublet | ~9-10 Hz (³JH-F) |

| OH | 10.0 - 12.0 | Broad Singlet | - |

Interpretation:

-

Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent and are expected to appear as a single signal. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom will significantly deshield these protons, causing them to resonate at a high chemical shift (downfield). The signal is expected to be a doublet due to coupling with the adjacent fluorine atom (³JH-F).

-

Hydroxyl Proton (OH): The phenolic proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is typically observed as a broad singlet and is often exchanged with D₂O. The strong intramolecular hydrogen bonding with the ortho-nitro groups would likely shift this proton significantly downfield.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry, only four distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | 145 - 155 | Singlet or small doublet |

| C-2, C-6 (C-NO₂) | 135 - 145 | Singlet or small doublet |

| C-3, C-5 (C-H) | 115 - 125 | Doublet |

| C-4 (C-F) | 155 - 165 | Large Doublet |

Interpretation:

-

C-4 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), resulting in a distinct doublet. Its chemical shift will be significantly influenced by the electronegativity of the fluorine.

-

C-3, C-5 (C-H): These carbons will show a smaller two-bond carbon-fluorine coupling (²JC-F), appearing as a doublet.

-

C-1 (C-OH) and C-2, C-6 (C-NO₂): These carbons may exhibit even smaller three-bond and two-bond carbon-fluorine couplings, respectively, which might not be resolved, or they may appear as small doublets. The chemical shifts are influenced by the attached oxygen and nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR:

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

-

Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Weigh" [label="Weigh Sample"]; "Dissolve" [label="Dissolve in\nDeuterated Solvent"]; "Transfer" [label="Transfer to\nNMR Tube"]; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; "Insert" [label="Insert into\nSpectrometer"]; "LockShim" [label="Lock and Shim"]; "Acquire" [label="Acquire FID"]; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#F1F3F4"; "FT" [label="Fourier Transform"]; "Phase" [label="Phase and Baseline\nCorrection"]; "Reference" [label="Reference to TMS"]; "Analyze" [label="Analyze Spectrum"]; }

"Weigh" -> "Dissolve" -> "Transfer" -> "Insert" -> "LockShim" -> "Acquire" -> "FT" -> "Phase" -> "Reference" -> "Analyze"; }

Caption: General workflow for NMR analysis.Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

IR Spectral Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound was obtained from a neat sample.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3500 | O-H stretch (phenolic) | Broad, Medium |

| 3000 - 3100 | C-H stretch (aromatic) | Sharp, Weak |

| 1520 - 1570 | N-O asymmetric stretch (nitro group) | Strong |

| 1340 - 1380 | N-O symmetric stretch (nitro group) | Strong |

| 1580 - 1620 | C=C stretch (aromatic ring) | Medium |

| 1220 - 1280 | C-F stretch | Strong |

| 1150 - 1250 | C-O stretch (phenolic) | Medium |

Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

N-O Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the nitro groups are highly diagnostic for this class of compounds.

-

C-F Stretch: A strong band in the 1220-1280 cm⁻¹ region is indicative of the carbon-fluorine bond.

-

Aromatic C=C and C-H Stretches: The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1580-1620 cm⁻¹ region and the C-H stretching vibrations just above 3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean before use.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Measurement:

-

A background spectrum of the empty, clean ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The predicted and observed spectral data are in excellent agreement with the proposed molecular structure. This detailed spectroscopic analysis serves as a crucial reference for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and quality assessment in various applications.

References

-

PubChem. 4-Fluoro-2,6-dinitrophenol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material. [Link]

-

PubChemLite. This compound (C6H3FN2O5). [Link]

-

Royal Society of Chemistry. Supporting information for. [Link]

-

NIST. Welcome to the NIST WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). [Link]

Sources

2,6-Dinitro-4-fluorophenol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dinitro-4-fluorophenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. Understanding and predicting how a compound will behave in various solvents is fundamental to process design, purification, and the ultimate bioavailability of a drug product. This guide provides a comprehensive technical overview of the solubility of this compound (DNFP), a key chemical intermediate. We will explore its physicochemical properties, the theoretical principles governing its solubility, its qualitative profile in common organic solvents, and a detailed protocol for its experimental determination.

Introduction to this compound (DNFP)

This compound is an organic compound characterized by a phenolic ring substituted with two electron-withdrawing nitro groups (-NO₂) and a fluorine atom (-F).[1] Its molecular formula is C₆H₃FN₂O₅, and it has a molecular weight of approximately 202.10 g/mol .[1][2] DNFP typically appears as a yellow crystalline solid or powder with a melting point in the range of 48-56°C.[1][3]

Historically, related dinitrophenol compounds were investigated for their ability to uncouple mitochondrial oxidative phosphorylation, a process that leads to increased metabolism and heat production.[1] However, due to severe toxicity, such uses were discontinued.[1] Today, DNFP and its derivatives are primarily used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4] Given its role in synthesis, a thorough understanding of its solubility is essential for optimizing reaction conditions, developing purification strategies (like crystallization), and ensuring process efficiency.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary property; it is dictated by its molecular structure and the resulting intermolecular forces. The key characteristics of DNFP are detailed below.

Molecular Structure and Polarity

The structure of DNFP is inherently polar. This polarity arises from:

-

A Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), making it highly interactive with polar solvents.

-

Two Nitro (-NO₂) Groups: These are strongly electron-withdrawing groups, creating significant partial positive charges on the aromatic ring and partial negative charges on the oxygen atoms. The nitro groups are potent hydrogen bond acceptors.

-

A Fluorine (-F) Atom: As the most electronegative element, fluorine is a strong electron-withdrawing group, further contributing to the molecule's overall polarity.

The combination of these functional groups results in a molecule with a significant dipole moment and a high capacity for hydrogen bonding.

Acidity (pKa)

The presence of three potent electron-withdrawing groups (two -NO₂ and one -F) significantly increases the acidity of the phenolic hydroxyl group. These groups stabilize the resulting phenoxide anion after deprotonation.[1] The predicted pKa of DNFP is approximately 2.96, making it a moderately strong organic acid.[1][4] This acidity is crucial as it allows DNFP to react with bases to form salts, a reaction that dramatically increases aqueous solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. For DNFP, the LogP is approximately 2.39, which indicates moderate lipophilicity.[1] This value reflects a balance: the aromatic ring contributes to its oil-loving nature, while the polar functional groups (-OH, -NO₂, -F) provide an affinity for water.[1] This balance suggests that DNFP will have limited solubility in very non-polar solvents (like hexane) and also in water, but will favor organic solvents of intermediate to high polarity.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] Dissolution is a process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-attractions.

For DNFP, the key interactions are:

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They readily interact with DNFP's hydroxyl and nitro groups, leading to strong solute-solvent interactions and good solubility.[1]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents are hydrogen bond acceptors. They can interact strongly with DNFP's acidic hydroxyl group, facilitating dissolution. Good solubility is expected.[1][4]

-

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. The energy gained from weak van der Waals forces is insufficient to break DNFP's strong intermolecular attractions, resulting in poor solubility.[1]

Solubility Profile of this compound

Based on its physicochemical properties and theoretical principles, a qualitative solubility profile can be established. Quantitative data for this specific compound is not widely published in readily available literature, necessitating experimental determination for specific applications.

| Solvent Class | Example Solvents | Expected Solubility | Primary Intermolecular Forces |

| Polar Protic | Ethanol, Methanol | Good to High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Good | Hydrogen Bonding, Dipole-Dipole |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole |

| Aromatic | Toluene, Benzene | Low to Moderate | Dipole-Induced Dipole, π-π Stacking |

| Non-Polar | Hexane, Heptane | Poor / Insoluble | Van der Waals (Dispersion) Forces |

| Aqueous | Water | Sparingly Soluble[4] | Hydrogen Bonding (limited by aromatic ring) |

| Aqueous Base | 5% Sodium Hydroxide | Soluble | Ion-Dipole (Salt Formation) |

| Aqueous Acid | 5% Hydrochloric Acid | Insoluble | Suppresses ionization |

Table 1. Qualitative solubility profile of this compound in common organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[6][7] The procedure aims to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.

Principle

An excess amount of the solid solute (DNFP) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured analytically.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF, chosen for solvent compatibility)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess of solid DNFP to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A general rule is to add an amount that is 2-3 times the estimated solubility.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.[8] This extended time is crucial to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle.[6]

-

Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is critical to remove any microscopic undissolved particles that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. The concentration is determined by comparing the analytical response to a calibration curve prepared from known standards of DNFP.

-

Calculation: The solubility (S) is calculated using the determined concentration (C) and the dilution factor (DF): S = C × DF

Safety and Handling Considerations

This compound and related dinitrophenols are hazardous compounds that must be handled with appropriate care.

-

Toxicity: Dinitrophenols are generally classified as toxic. The Safety Data Sheet (SDS) for similar compounds indicates they can be fatal if swallowed and toxic in contact with skin or if inhaled.[9]

-

Handling: Always handle DNFP in a well-ventilated area or a chemical fume hood.[10][11] Avoid creating dust.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]

Conclusion

This compound is a polar, moderately acidic organic compound with moderate lipophilicity. Its solubility is governed by its strong capacity for hydrogen bonding. It exhibits good solubility in polar organic solvents like alcohols and ketones, and poor solubility in non-polar solvents like alkanes. For precise quantitative data, the robust and reliable shake-flask method is the recommended experimental approach. A thorough understanding of both the theoretical principles and the practical determination of its solubility is paramount for scientists and researchers utilizing this compound in synthesis and development.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

LookChem. This compound 364-32-9 wiki. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Technobis Crystallization Systems. (2018, October 16). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [YouTube]. [Link]

-

ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

-

ResearchGate. (2025, August 7). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

Technobis. (2024, February 9). How to measure solubility with Crystalline [YouTube]. [Link]

-

PubChemLite. This compound (C6H3FN2O5). [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 94951, 4-Fluoro-2,6-dinitrophenol. [Link]

Sources

- 1. Buy this compound | 364-32-9 [smolecule.com]

- 2. 4-Fluoro-2,6-dinitrophenol | C6H3FN2O5 | CID 94951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 364-32-9 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Safety and handling of 2,6-Dinitro-4-fluorophenol

An In-depth Technical Guide to the Safe Handling of 2,6-Dinitro-4-fluorophenol for Research and Development Professionals

Foreword: A Proactive Stance on Chemical Safety

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 364-32-9). As research and development professionals, our primary responsibility extends beyond scientific discovery to encompass the unwavering safety of ourselves, our colleagues, and our environment.

Critical Safety Caveat: this compound belongs to the dinitrophenol class of compounds. While specific toxicological data for this fluorinated analog is limited, the safety profile is conservatively and necessarily extrapolated from its close structural analog, 2,4-Dinitrophenol (DNP). DNP is a well-documented, highly toxic compound with a history of severe and fatal human poisonings.[1][2][3] It functions as a cellular poison by uncoupling oxidative phosphorylation, a mechanism that disrupts cellular energy production and can lead to catastrophic systemic effects.[1] Therefore, all procedures outlined in this guide are based on the assumption that this compound presents a similar, high-level hazard. A rigorous and cautious approach is not merely recommended; it is mandatory.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and inform appropriate handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 364-32-9 | [4][][6] |

| Molecular Formula | C₆H₃FN₂O₅ | [4][6][7] |

| Molecular Weight | 202.10 g/mol | [6][7] |

| Appearance | Yellow crystalline solid/powder | [4][8] |

| Melting Point | 54-56 °C | [][9] |

| Boiling Point | 255.6 °C (Predicted) | [][9] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [4] |

| pKa | 2.96 (Predicted) | [4][9] |

Section 2: Hazard Identification and Toxicological Profile

The primary danger associated with dinitrophenols is their profound effect on cellular metabolism. This is not a conventional toxicity profile; it is a direct and rapid disruption of life-sustaining energy processes.

GHS Hazard Classification (Anticipated)

Based on analog data, this compound should be handled as a substance with the following GHS hazards:

-

H300: Fatal if swallowed.

-

H311 + H331: Toxic in contact with skin or if inhaled.[10]

-

H372: Causes damage to organs through prolonged or repeated exposure.[10]

-

H228: Flammable solid.

-

Explosive Risk: Dinitrophenols can be highly explosive when dry and subjected to heat, shock, or friction.[11][12]

Mechanism of Toxicity: Uncoupling Oxidative Phosphorylation

The toxicity of dinitrophenols stems from their ability to act as proton ionophores, shuttling protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for the production of ATP by ATP synthase. Instead of being converted into ATP, the energy from cellular metabolism is released as heat.[1] This uncoupling leads to a rapid increase in metabolic rate and a subsequent, often uncontrollable, rise in body temperature (hyperthermia), which is a hallmark of DNP poisoning.[1][2]

Routes of Exposure and Symptomatology

Exposure can occur via inhalation, skin contact, ingestion, and eye contact.[12] The compound can be readily absorbed through the skin, making dermal contact a significant risk.[11]

-

Acute Exposure Symptoms: The onset of symptoms can be rapid. Early signs include tachycardia (rapid heart rate), agitation, diaphoresis (profuse sweating), shortness of breath, headache, and dizziness.[1][2][13] This can quickly progress to severe hyperthermia, leading to multi-organ failure, rhabdomyolysis, seizures, coma, and cardiac arrest.[1][2]

-

Chronic Exposure Symptoms: Long-term exposure to dinitrophenols has been linked to the formation of cataracts, skin lesions, and adverse effects on the cardiovascular and central nervous systems.[12][13]

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial. The following workflow illustrates the continuous cycle of hazard evaluation and control implementation required when working with high-hazard compounds.

Caption: A cyclical workflow for risk assessment and mitigation.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a multi-layered safety protocol is the only acceptable method for handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood.[12][14] This is non-negotiable and serves to contain potentially toxic dusts and aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[11][14][15]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier against exposure.

| Area | Required PPE | Rationale and Best Practices |

| Body | Flame-retardant lab coat, long pants, closed-toe shoes. | Provides a barrier against spills. Clothing must be removed immediately if contaminated.[11][14] |

| Hands | Double-gloving with nitrile or viton gloves. | Mandatory.[12][14] Allows for the safe removal of the outer glove after a transfer or in case of contamination, preventing the spread of the compound. Gloves must be inspected for integrity before use.[14] |

| Eyes | Impact- and splash-resistant safety goggles. | Protects against accidental splashes and airborne particles.[11][15] |

| Respiratory | A NIOSH-approved respirator may be required. | Use should be determined by a formal risk assessment, especially if there's a potential for aerosol generation or if engineering controls are insufficient.[11][15] |

Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize dust generation and potential exposure.

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.

-

Staging: Place all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent) inside the fume hood.

-

Weighing:

-

Carefully open the stock container inside the fume hood.

-

If the material is a dry powder, consider moistening it with a small amount of the intended solvent to reduce dust, as dry dinitrophenols can be explosive.[11][15]

-

Use a clean spatula to transfer the approximate amount of solid to the weigh boat on a tared balance.

-

Close the stock container immediately.

-

-

Transfer:

-

Carefully add the weighed solid to the beaker containing the solvent.

-

Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete and quantitative transfer.

-

-

Dissolution: Place the beaker on a stir plate within the fume hood to complete the dissolution.

-

Cleanup:

-

Dispose of the outer pair of gloves and the weigh boat into a designated solid hazardous waste container located inside the fume hood.[12]

-

Wipe down the work surface with an appropriate solvent and decontaminating solution.

-

Remove inner gloves and wash hands thoroughly with soap and water after exiting the lab.[11][14][15]

-

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[11][16] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[11] The storage location should be secure and accessible only to authorized personnel.

-

Waste Disposal:

-

This compound and materials contaminated with it are considered acutely hazardous waste.

-

All waste must be disposed of in accordance with local, state, and federal regulations.[17]

-

Solid Waste: Contaminated items (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

-

Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[10]

-

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Caption: A workflow for responding to spills or personnel exposure.

Spill Response

-

Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[11]

-

Isolate: If safe to do so, remove all ignition sources.[11][15]

-

Contain: Prevent the spill from spreading or entering drains.

-

Cleanup (for trained personnel only):

-

Wear full PPE, including respiratory protection.

-

Gently cover the spill with an absorbent material.

-

Moisten the material with water to prevent dust generation.[15]

-

Carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[15]

-

Decontaminate the area thoroughly.

-

Personnel Exposure

Medical treatment is supportive as there is no specific antidote for dinitrophenol poisoning.[1][2] Time is critical.

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11][14] Flush the affected area with copious amounts of water for at least 15 minutes.[12][14][15] Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][14] Seek immediate medical attention.[14]

-

Inhalation: Move the affected person to fresh air immediately.[12][15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting.[12][15] Rinse the mouth thoroughly with water.[10][12] Seek immediate medical attention.[14][15] Provide the Safety Data Sheet (SDS) to the emergency medical personnel.

Fire Response

-

Hazard: Dry this compound is a flammable solid and poses an explosion hazard, especially when heated under confinement.[11] Fires will produce poisonous gases, including nitrogen oxides and carbon monoxide.[11]

-

Action: Evacuate the area immediately. If the fire is small and you are trained, use a dry chemical, CO₂, water spray, or alcohol foam extinguisher.[11] For larger fires, call emergency responders and inform them of the material involved. Cool fire-exposed containers with water spray from a safe distance.[11]

Conclusion

This compound is a high-hazard compound that demands the utmost respect and a disciplined adherence to safety protocols. Its potential for severe, rapid-onset toxicity necessitates that all handling be performed with a comprehensive understanding of the risks and the implementation of robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures. By integrating the principles and protocols within this guide into all laboratory workflows, researchers can mitigate the inherent risks and maintain a safe environment for scientific advancement.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. NJ.gov. [Link]

-

Austin Clinical Toxicology Service. (2024). Dinitrophenol (DNP, 2,4-Dinitrophenol). Austin Health. [Link]

-

Amherst College. (2019). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Amherst College. [Link]

-

Petts, G., et al. (2016). Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose. BMJ Case Reports. [Link]

-

University of Georgia. (n.d.). Standard Operating Procedure: Dinitrophenol. University of Georgia Office of Research. [Link]

-

Mol-Instincts. (n.d.). This compound CAS 364-32-9 WIKI. Mol-Instincts. [Link]

-